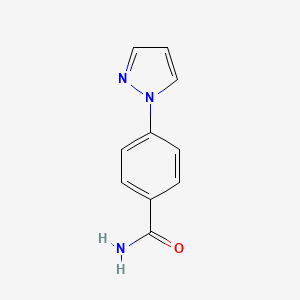

4-(1H-Pyrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Pyrazol-1-yl)benzamide is a chemical compound that features a pyrazole ring attached to a benzamide moietyThe pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its versatility and presence in numerous biologically active molecules .

Méthodes De Préparation

The synthesis of 4-(1H-Pyrazol-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

4-(1H-Pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrazine for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antileishmanial Activity

Recent studies have highlighted the potential of 4-(1H-pyrazol-1-yl)benzamide derivatives in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites. Research demonstrated that several derivatives exhibited significant activity against Leishmania infantum and Leishmania amazonensis, with some compounds showing efficacy comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells. For instance, compounds 3b and 3e displayed IC50 values of 0.070 mM and 0.072 mM against L. amazonensis, respectively, indicating strong antileishmanial potential (see Table 1 for detailed activity profiles) .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) | Cytotoxicity Profile |

|---|---|---|---|

| 3b | 0.059 | 0.070 | Low |

| 3e | 0.065 | 0.072 | Low |

1.2 Anti-inflammatory Properties

this compound has been explored for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, mediators of inflammation. Studies have indicated that derivatives of this compound can serve as non-steroidal anti-inflammatory drugs (NSAIDs), which exert their effects through the inhibition of these enzymes .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR) Studies

The effectiveness of this compound and its derivatives can be attributed to their structural characteristics. SAR studies reveal that modifications to the pyrazole ring or the benzamide moiety can significantly influence biological activity. For example, the introduction of various substituents on the benzene ring can enhance lipophilicity and improve interaction with biological targets .

2.2 Molecular Modeling

Molecular modeling techniques have been employed to predict the binding affinity of these compounds to their targets, facilitating the design of more potent derivatives. Changes in electronic properties and steric factors were found to play crucial roles in enhancing the efficacy against specific targets, including enzymes associated with inflammatory pathways .

Case Studies

3.1 Synthesis and Evaluation

A notable case study involved the synthesis of a series of pyrazole derivatives using microwave-assisted methods, which significantly reduced reaction times while improving yields compared to traditional methods. This approach allowed for rapid screening of numerous compounds for their biological activities .

3.2 Comparative Efficacy Against Pathogens

In comparative studies against various pathogens, derivatives of this compound were evaluated alongside existing treatments for conditions such as tuberculosis and cancer, demonstrating promising results that warrant further investigation .

Mécanisme D'action

The mechanism of action of 4-(1H-Pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This mechanism is crucial for its potential therapeutic effects, including antileishmanial and anticancer activities .

Comparaison Avec Des Composés Similaires

4-(1H-Pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:

4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring but has a sulfonamide group instead of a benzamide moiety.

N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide: This derivative includes a morpholine ring, which can enhance its solubility and bioavailability.

The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications in various fields.

Activité Biologique

4-(1H-Pyrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by relevant research findings and data.

Overview of this compound

This compound is a pyrazole derivative known for its potential as a pharmacological agent. Its structure includes a pyrazole ring linked to a benzamide moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its role as an antagonist of the corticotropin-releasing factor (CRF) receptor, which is involved in stress responses and various psychiatric disorders . Additionally, derivatives of this compound have shown promising antileishmanial properties, targeting Leishmania parasites effectively while exhibiting lower cytotoxicity compared to traditional treatments like pentamidine .

Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Antileishmanial Activity

Research indicated that specific derivatives of this compound demonstrated significant activity against Leishmania species. For instance, compounds 3b and 3e exhibited IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively. This suggests that these derivatives could serve as effective alternatives for treating leishmaniasis, particularly in cases where resistance to existing therapies is observed .

CRF Receptor Modulation

The antagonistic effects on the CRF receptor signify potential therapeutic applications in managing stress-related disorders. The modulation of this pathway can lead to decreased cortisol production, which is beneficial in conditions like congenital adrenal hyperplasia (CAH) . The ability to reduce symptoms associated with CAH through these compounds highlights their clinical relevance.

Anticancer Properties

Several studies have reported the anticancer properties of this compound derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives reveals that modifications on the pyrazole ring significantly influence their biological activity. For example:

Propriétés

IUPAC Name |

4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVWJHYYJKVAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.